4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22-18-7-5-4-6-17(18)21-20(22)15-12-19(24)23(13-15)16-10-8-14(2)9-11-16/h4-11,15H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPSPFYYHOSVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial, antifungal, and antiviral properties, supported by data tables and relevant case studies.
- Molecular Formula : C27H27N3O2
- Molecular Weight : 425.532 g/mol
- Density : 1.2±0.1 g/cm³
- Boiling Point : 685.2±55.0 °C at 760 mmHg
Biological Activity Overview
The biological activities of this compound can be categorized into three main areas: antibacterial, antifungal, and antiviral activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including the compound . In vitro tests have shown that various pyrrolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Sodium pyrrolidide | Not specified | Various harmful bacteria |
In a study involving multiple pyrrolidine derivatives, the compound demonstrated a Minimum Inhibitory Concentration (MIC) range of to mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy .
Antifungal Activity
The antifungal properties of the compound were also evaluated alongside its antibacterial activity. Pyrrolidine derivatives have shown promising results against various fungal strains.
| Fungal Strain | Inhibition (%) |
|---|---|
| Candida albicans | 70% |
| Aspergillus niger | 60% |
In laboratory settings, the compound exhibited around inhibition against Candida albicans and against Aspergillus niger, showcasing its potential as an antifungal agent .
Antiviral Activity
The antiviral potential of this compound is under investigation, particularly concerning its effects on viral replication processes. Some studies have indicated that similar compounds within the benzimidazole family possess antiviral properties.
| Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|
| Herpes Simplex Virus (HSV) | 5 - 28 | High |
| Tobacco Mosaic Virus (TMV) | 0.5 | Moderate |
Preliminary findings suggest that derivatives of benzimidazole can significantly inhibit viral replication, with effective concentrations ranging from to µM for HSV . The selectivity index indicates a favorable safety profile for these compounds.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including our compound, revealing that it effectively inhibited bacterial growth within a short exposure time. -
Case Study on Antiviral Properties :
Research focused on the antiviral activity against HSV demonstrated that modifications in the chemical structure could enhance efficacy, suggesting potential pathways for drug development using similar compounds .
Vergleich Mit ähnlichen Verbindungen
Spectroscopic and Physicochemical Properties
Key spectral features of benzimidazole-pyrrolidinone derivatives include:
- 1H NMR : A singlet at δ 10.8–10.9 ppm (NH of benzimidazole) .
- 13C NMR : Carbonyl (C=O) signal at δ 172–173 ppm and benzimidazole C=N at δ 160–165 ppm .
- IR : Stretching vibrations for C=O (~1720 cm⁻¹) and C=N (~1686 cm⁻¹) .
Table 2: Physicochemical Properties of Selected Derivatives
*Predicted using ChemDraw; †Ethyl and p-tolyl groups increase lipophilicity compared to 21a; ‡Assumed based on structural analogs.
Key Structural-Activity Relationships (SAR)
Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., 21b) enhance anticancer activity by increasing electrophilicity and target binding .
Lipophilicity : Bulky groups like naphthalenyl-thiazole (5e) improve antimicrobial activity but reduce aqueous solubility .
Hydrogen Bonding : Hydroxyphenyl derivatives (21a) exhibit moderate activity due to hydrogen-bonding interactions with biological targets .
Vorbereitungsmethoden
Cyclization of γ-Amino Acid Derivatives
A widely adopted method involves the cyclization of γ-amino acids or esters. For example, 1-(p-tolyl)pyrrolidin-2-one can be synthesized via the intramolecular cyclization of 4-(p-tolylamino)butanoic acid under acidic conditions. Polyphosphoric acid (PPA) is frequently employed as a cyclizing agent, as demonstrated in the synthesis of analogous pyrroloindole derivatives. The reaction proceeds at elevated temperatures (90–120°C), yielding the pyrrolidinone core in moderate to high yields (55–75%).
Buchwald-Hartwig Amination
Alternative approaches utilize palladium-catalyzed coupling reactions to introduce the p-tolyl group. Starting with 4-bromopyrrolidin-2-one, Buchwald-Hartwig amination with p-toluidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) affords 1-(p-tolyl)pyrrolidin-2-one. This method offers superior regioselectivity and functional group tolerance, with reported yields exceeding 80%.
Functionalization at the 4-Position
Introducing the benzoimidazole moiety at the 4-position of the pyrrolidinone requires strategic activation of this site.
Ketone Intermediate Formation
Oxidation of the 4-methylene group to a ketone is a critical step. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) effectively converts 4-methylenepyrrolidin-2-one to 4-pyrrolidinone-2-one. This ketone serves as a versatile electrophile for subsequent nucleophilic additions.
Halogenation for Cross-Coupling
Bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation conditions generates 4-bromo-1-(p-tolyl)pyrrolidin-2-one. This intermediate facilitates Suzuki-Miyaura or Ullmann-type couplings with boronated or aminated benzoimidazole derivatives.
Benzoimidazole Moiety Construction
The 1-ethyl-1H-benzo[d]imidazole component is synthesized independently and coupled to the pyrrolidinone core.
Condensation of o-Phenylenediamine
Reaction of o-phenylenediamine with ethyl glyoxalate in acetic acid under reflux yields 1-ethyl-1H-benzo[d]imidazole-2-carboxylic acid. Subsequent reduction with lithium aluminum hydride (LiAlH₄) produces the corresponding alcohol, which is oxidized to the aldehyde using manganese dioxide (MnO₂).
N-Ethylation Strategies
Direct alkylation of the imidazole nitrogen is achieved using ethyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). This step typically proceeds at 60–80°C with yields of 70–85%.
Coupling Strategies
Nucleophilic Addition to Ketone
The 4-pyrrolidinone-2-one ketone reacts with a Grignard reagent derived from 1-ethyl-1H-benzo[d]imidazole-2-magnesium bromide. This addition forms a tertiary alcohol intermediate, which is dehydrated using concentrated H₂SO₄ to yield the final product.
Cross-Coupling Reactions
Palladium-catalyzed coupling of 4-bromo-1-(p-tolyl)pyrrolidin-2-one with 1-ethyl-1H-benzo[d]imidazole-2-boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) provides the target compound in 65–75% yield.
Optimization and Characterization
Reaction Condition Optimization
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 3.85–4.20 (m, 4H, pyrrolidinone and N-CH₂), 7.20–7.80 (m, 8H, aromatic).
- LC-MS : [M+H]⁺ m/z 346.2 (calculated 346.4).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Grignard Addition | 68 | 95 | Simple workup | Requires anhydrous conditions |
| Suzuki Coupling | 72 | 98 | High regioselectivity | Costly catalysts |
| Direct Alkylation | 65 | 90 | Single-step | Low functional group tolerance |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core, followed by coupling with benzimidazole and aryl substituents. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) for imidazole ring closure ().
- Catalysts : Palladium-based catalysts for cross-coupling reactions ().
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency ().
Yield optimization requires iterative adjustments to these conditions, supported by thin-layer chromatography (TLC) monitoring ().
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substituents on the pyrrolidinone and benzimidazole rings ().
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns ().
- HPLC : Ensures purity (>95%) by quantifying residual solvents and by-products ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying substituents on the benzimidazole ring?
- Methodological Answer : Discrepancies arise from steric hindrance or electronic effects of substituents. Strategies include:
- Comparative Kinetic Studies : Track reaction progress under standardized conditions to isolate substituent-specific effects ().
- Computational Modeling : Density Functional Theory (DFT) predicts electronic interactions affecting transition states ( ).
- Solvent Screening : Test polar vs. non-polar solvents to mitigate steric challenges ().
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates binding affinities to targets such as histamine receptors ( ).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time ( ).
- QSAR Modeling : Correlates structural features (e.g., logP, H-bond donors) with observed bioactivity ( ).
Q. What are the mechanistic pathways for key reactions like alkylation or halogenation of the benzimidazole moiety?
- Methodological Answer :
- Alkylation : Proceeds via nucleophilic substitution at the benzimidazole N-ethyl group, requiring bases (e.g., K₂CO₃) to deprotonate reactive sites ().
- Halogenation : Electrophilic substitution (e.g., using N-bromosuccinimide) targets electron-rich positions on the aryl ring, monitored by UV-Vis spectroscopy ().
Mechanistic validation employs isotopic labeling and intermediate trapping ().
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data across similar derivatives?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀ values under standardized assays (e.g., fluorescence-based enzyme inhibition) ( ).
- Meta-Analysis : Aggregate data from structurally analogous compounds to identify trends (e.g., fluorophenyl groups enhancing selectivity) ().
- Crystallography : Resolve 3D structures of ligand-target complexes to explain activity variations ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
